4-Chloro-d-phenylalanine methyl ester
Description
Significance of Chlorinated Phenylalanine Analogues in Amino Acid Research
The introduction of a chlorine atom onto the phenyl ring of phenylalanine creates analogues with distinct electronic and steric properties. Halogenation, particularly chlorination, can modulate the hydrophobicity, acidity, and conformation of the amino acid. beilstein-journals.org This alteration is significant in the study of enzyme-substrate interactions and protein stability. For instance, halogenated phenylalanine derivatives are used to investigate the specificity of amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is a target in drug delivery research. nih.gov Studies have shown that the position and size of the halogen group on the phenyl ring can influence the affinity and selectivity for such transporters. nih.gov
A prominent example of a chlorinated phenylalanine analogue in research is p-Chlorophenylalanine (PCPA), which acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. mdpi.comtocris.com This property makes it a critical tool for neurobiological research, allowing scientists to study the effects of serotonin depletion on various physiological and behavioral processes. The specific placement of the chlorine atom, as seen in 4-chloro-d-phenylalanine (B556555) methyl ester, is a key determinant of the compound's biological and chemical characteristics. The enzymatic chlorination of tryptophan, a related aromatic amino acid, has been studied to understand the basis of regioselectivity in halogenase enzymes, providing insights into how nature performs specific halogenations. nih.gov
Role of Methyl Esters in Enhancing Research Applications of Phenylalanine Derivatives
The conversion of the carboxylic acid group of an amino acid to its methyl ester is a common and crucial modification in synthetic and medicinal chemistry. nih.gov Amino acid methyl esters are important intermediates in the synthesis of peptides and other complex molecules. thieme-connect.comresearchgate.net This esterification process offers several advantages for research applications.
Firstly, protecting the carboxylic acid as a methyl ester can prevent unwanted side reactions during chemical synthesis, making it a valuable protecting group strategy. nih.gov Secondly, esterification often increases the solubility of the amino acid derivative in organic solvents, which is beneficial for various synthetic procedures and for facilitating its transport across cell membranes in cellular studies. researchgate.net For example, the methyl ester of a fluorescent unnatural amino acid was shown to improve cell loading and facilitate its site-specific incorporation into proteins. researchgate.net Furthermore, amino acid methyl esters themselves have been studied for their effects on cellular processes, such as protein degradation within lysosomes. physiology.org The synthesis of amino acid methyl esters can be achieved through various methods, including the use of thionyl chloride in methanol (B129727) or trimethylchlorosilane with methanol, which are efficient for a wide range of amino acids. nih.govrsc.org
Overview of the D-Enantiomer's Specificity in Research Contexts
In nature, the vast majority of amino acids found in proteins are of the L-configuration. stackexchange.comacs.org D-amino acids, their non-superimposable mirror images (enantiomers), are less common but play significant roles in various biological systems, particularly in bacterial cell walls and as signaling molecules. stackexchange.comacs.orgmdpi.com This inherent chirality is fundamental to the stereospecificity of biological interactions, as enzymes and receptors are chiral and typically interact with only one enantiomer of a chiral molecule. mdpi.comnih.gov
The use of D-enantiomers like D-phenylalanine in research is of particular importance. Peptides synthesized with D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability makes D-amino acid-containing peptides valuable tools for developing therapeutic agents with longer half-lives. Furthermore, D-phenylalanine and its derivatives are highly valuable chiral building blocks in the asymmetric synthesis of pharmaceuticals and other fine chemicals. acs.orgacs.orgnih.gov The synthesis of optically pure D-phenylalanine derivatives is an active area of research, with biocatalytic methods using engineered enzymes emerging as powerful and environmentally friendly approaches. nih.govacs.orgnih.gov These enzymatic methods, such as those employing D-amino acid dehydrogenases or phenylalanine ammonia-lyases, allow for the efficient production of these important research compounds. nih.govacs.orgresearchgate.net
Physicochemical Properties of 4-Chloro-d-phenylalanine methyl ester
| Property | Value | Source |
| CAS Number | 134166-72-6 (for D-enantiomer) | |
| Molecular Formula | C₁₀H₁₂ClNO₂ | ncats.io |
| Molecular Weight | 213.66 g/mol | ncats.io |
| IUPAC Name | methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate | N/A |
| Form | Powder | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 186-189 °C (for DL form hydrochloride) | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
134166-72-6 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
InChI Key |
FBHPVOLRIXZZMD-SECBINFHSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro D Phenylalanine Methyl Ester
Stereoselective Synthesis Approaches
Stereoselective synthesis aims to directly produce the desired enantiomer, maximizing atomic efficiency by avoiding the loss of 50% of the material inherent in classical resolution. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Asymmetric synthesis provides a direct route to enantiopure α-amino acids and their derivatives. acs.org These methods are designed to create the chiral center with a specific, predetermined stereochemistry.
Asymmetric phase-transfer catalysis (PTC) is a powerful and environmentally benign method for synthesizing chiral α-amino acids. nih.govresearchgate.net This technique typically involves the α-alkylation of a glycine (B1666218) Schiff base ester in a biphasic system, using a chiral quaternary ammonium (B1175870) salt to control the stereoselectivity. nih.govnih.gov
Cinchona alkaloids are a favored source for these chiral catalysts due to their availability, low cost, and the predictable stereochemical control they offer. researchgate.netnih.gov Specifically, N-arylmethyl substituted Cinchona alkaloid derivatives, such as those developed by Lygo and Corey, have proven highly effective. acs.orgrsc.org A key feature of this system is the use of "pseudoenantiomeric" catalysts. Catalysts derived from cinchonine (B1669041) typically yield (R)-amino acid derivatives, while those derived from its diastereomer, cinchonidine, produce the (S)-enantiomers. nih.govnih.gov
The reaction involves the alkylation of an N-protected glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, with a substituted benzyl (B1604629) bromide (e.g., 4-chlorobenzyl bromide). The chiral phase-transfer catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, shielding one face of the enolate and directing the incoming alkylating agent to the opposite face, thus inducing asymmetry. acs.org Research has demonstrated that this method can produce a wide range of unnatural phenylalanine derivatives with excellent yields and high enantiomeric excess (ee). nih.govresearchgate.net
Table 1: Asymmetric Synthesis of Halogenated Phenylalanine Derivatives using Cinchona Alkaloid PTCs This table presents representative data for the synthesis of similar halogenated phenylalanine derivatives using the described phase-transfer catalysis methodology.
| Product Derivative | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
|---|---|---|---|---|---|
| (R)-3,5-Dichlorophenylalanine | Cinchonine-derived (1f) | 95 | 97 | R | nih.govresearchgate.net |
| (S)-3,5-Dichlorophenylalanine | Cinchonidine-derived (1i) | 97 | 99 | S | nih.govresearchgate.net |
| (R)-3-Chloro-5-fluorophenylalanine | Cinchonine-derived (1f) | 95 | 98 | R | nih.govresearchgate.net |
| (S)-3-Chloro-5-fluorophenylalanine | Cinchonidine-derived (1i) | 97 | 98 | S | nih.govresearchgate.net |
| (R)-4-Bromophenylalanine | Cinchonine-derived (1f) | 91 | 91 | R | nih.govresearchgate.net |
Catalytic asymmetric protonation is a direct method for creating tertiary carbon stereocenters. rsc.org However, controlling the stereoselectivity of proton delivery has been a significant challenge due to the small size and high mobility of protons. rsc.orgnih.gov Recent advances have led to effective strategies for the enantioselective protonation of prochiral enolates or their equivalents to generate chiral carbonyl compounds.
One successful approach involves the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an N-protected dehydroalanine (B155165) derivative. researchgate.net This reaction proceeds through a cascade involving the 1,4-addition of the aryl group, which generates a rhodium enolate intermediate. This intermediate is then subjected to an enantioselective protonation. Using a chiral diene ligand and a proton source like water, the proton is delivered to a specific face of the enolate, establishing the chiral center with high enantioselectivity. researchgate.net This method provides a reliable and practical route to various functionalized phenylalanine derivatives.
Another powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a precursor molecule. wikipedia.org The auxiliary acts as a "chiral director," controlling the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
A classic example of this approach is the use of Evans oxazolidinone auxiliaries. wikipedia.org In the context of amino acid synthesis, an achiral N-acyloxazolidinone can be prepared from a simple carboxylic acid. This precursor is then enolized and alkylated. The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent (e.g., 4-chlorobenzyl bromide) to approach from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary, yielding the desired enantiomerically enriched α-amino acid. This methodology has been instrumental in the synthesis of complex molecules containing multiple stereocenters. wikipedia.org
Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org While traditional resolution has a maximum theoretical yield of 50% for the desired enantiomer, dynamic resolution processes can overcome this limitation.
Crystallization-Induced Asymmetric Transformation (CIAT), also known as crystallization-induced dynamic resolution, is a highly efficient method that can, in principle, convert a racemate quantitatively into a single enantiomeric product. acs.orgresearchgate.netsioc-journal.cn This process combines the selective crystallization of one diastereomer from a solution with the simultaneous racemization of the other, more soluble diastereomer remaining in the solution. researchgate.net
A well-documented application of this principle is the resolution of racemic α-amino acid esters using tartaric acid as a chiral auxiliary. rsc.orglibretexts.org In this method, a racemic mixture, such as 4-chloro-DL-phenylalanine methyl ester, is treated with an enantiopure resolving agent like (+)-tartaric acid in a suitable solvent. rsc.org The two enantiomers of the amino ester form diastereomeric salts with the tartaric acid: (d-ester)-(+)-tartrate and (l-ester)-(+)-tartrate.
These diastereomeric salts have different physical properties, including solubility. libretexts.org Under controlled conditions, the less soluble diastereomeric salt will selectively crystallize out of the solution. The key to the "asymmetric transformation" is that the more soluble diastereomer remaining in the solution undergoes in-situ racemization (epimerization). This racemization continuously replenishes the racemate in the solution, from which the less soluble diastereomer continues to crystallize. This dynamic equilibrium allows the entire initial racemic mixture to be converted into a single, solid diastereomeric salt. rsc.org This salt can then be isolated by filtration, and the chiral auxiliary (tartaric acid) can be removed by treatment with acid or base to yield the enantiomerically pure 4-Chloro-d-phenylalanine (B556555) methyl ester. rsc.org
Enantiomeric Resolution Techniques for Racemic 4-Chloro-DL-phenylalanine methyl ester
Enzymatic Resolution Strategies (e.g., Proteolytic Enzyme Action on N-acetyl-D,L-phenylalanine methyl ester)
The production of the pure D-enantiomer of 4-chloro-phenylalanine methyl ester necessitates the separation of a racemic mixture. Enzymatic resolution is a highly effective strategy for this purpose, leveraging the stereoselectivity of enzymes to differentiate between enantiomers. A common approach involves the use of a racemic N-acyl-D,L-phenylalanine ester as a substrate.
A key example of this strategy is the kinetic resolution of N-acetyl-D,L-phenylalanine methyl ester using a proteolytic enzyme, specifically a microbially derived serine proteinase. google.com In this process, the enzyme selectively catalyzes the hydrolysis of the L-enantiomer (N-acetyl-L-phenylalanine methyl ester) into its corresponding carboxylic acid (N-acetyl-L-phenylalanine). google.com The desired D-enantiomer, N-acetyl-D-phenylalanine methyl ester, remains unreacted. google.com This difference in reactivity allows for a straightforward separation. The resulting N-acetyl-L-phenylalanine acid can be removed from the mixture through extraction with an organic solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) after adjusting the pH. google.com The unreacted N-acetyl-D-phenylalanine methyl ester, now enantiomerically enriched, can then be isolated. google.com The final deacetylation step yields the target 4-chloro-D-phenylalanine methyl ester.
Lipases are another class of enzymes capable of resolving racemic amino acid esters through the selective hydrolysis of the L-amino acid ester in an aqueous solution. nih.gov The choice of enzyme is critical, as different enzymes exhibit varying levels of reactivity and selectivity.
While enzymatic resolution is highly specific, chemical resolution is an alternative. This method uses a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, N-acetyl-D-phenylglycine has been successfully used to resolve DL-phenylalanine methyl ester. researchgate.net The resolving agent forms an insoluble diastereomeric salt with the L-phenylalanine methyl ester, allowing the D-enantiomer to be recovered from the mother liquor with high optical purity. researchgate.net
| Resolving Agent | Insoluble Diastereomeric Salt Formed With | Yield of D-Phenylalanine Methyl Ester (4) | Reference |
|---|---|---|---|
| N-acetyl-D-phenylglycine (1) | L-phenylalanine methyl ester (6) | Good | researchgate.net |
| (+)-Dibenzoyl-D-tartaric acid (3) | D-phenylalanine methyl ester (4) | 6.5% (Very Low) | researchgate.net |
| N-acetyl-D-phenylalanine (5) | L-phenylalanine methyl ester (6) | Good | researchgate.net |
| L-phenylalanine (7) | None | - | researchgate.net |
| D-tartaric acid (8) | None | - | researchgate.net |
This table illustrates the effectiveness of different chiral compounds in separating racemic mixtures, a principle analogous to selecting an optimal enzyme for enzymatic resolution. Data adapted from a study on chemical resolution.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBYXuExH4o43JnZr1zXYjtZGlNs_ccz5rKFQsn56QcnazNXg-dXrodWwWkpREztI8HZnoGqdEIk3wQgqXnL-ZWbcbPSw-YpSRVcxgguN27qKuFpkN1wHjQ_tgKhsT5f--ENEvLoqkoBL20nBqEn5BVetgqUaz_L0KrDERZfUvc2RGb21sd5nXUvlv9TPzef6eju6gJUgVsUSEu-yvZbr4RVFjj22YMrznpRDXCrkSBoGXM6MbTEvhN8kDqnkPdZptLCCKX_sUmgS96BMeVmf2_xPlzUYRwc7aifbeDSPkmzokgzEj5B8Ovf9XyfETlZamKX6par6DL6ioghIbVN-uXAkeFl-ssh2-diyQlJjP4Um4dS_5sYDOaM7jMPsgBJqTQ9EXbCLA1rVHRUxSx-lg0HX7wBN1WD547MWJVPV5gFdRNsWlvkJM%3D)]Esterification Protocols for Phenylalanine Derivatives
The synthesis of the target ester requires an efficient esterification protocol. These methods are typically applied to the corresponding carboxylic acid precursor, in this case, 4-chloro-D-phenylalanine or its N-acetylated form.
Several established methods can be employed for the synthesis of phenylalanine methyl esters. The choice of method often depends on the specific starting material and desired scale.
Fischer Esterification: A classic method involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. For example, N-acetyl-D,L-phenylalanine can be converted to its methyl ester by refluxing in methanol with sulfuric acid. google.com Similarly, L-phenylalanine can be converted to L-phenylalanine methyl ester hydrochloride by stirring with thionyl chloride in methanol at 0°C, which then warms to room temperature over 24 hours, achieving a 97% yield. rsc.org
Trimethylchlorosilane (TMSCl) Method: A milder and convenient alternative involves the use of TMSCl in methanol at room temperature. This system efficiently converts various amino acids, including phenylalanine, into their corresponding methyl ester hydrochlorides in good to excellent yields.
Mukaiyama's Reagent: For N-protected amino acids like N-acetyl-L-phenylalanine, modified Mukaiyama's reagents (e.g., 2-chloro-1-methylpyridinium (B1202621) salts) can be used. This reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. nih.gov
The synthesis of the racemic precursor, N-acetyl-D,L-phenylalanine methyl ester, can also be achieved via the hydrogenation of the azlactone of N-acetyl-acetamidocinnamic acid over a Raney nickel catalyst, yielding the product as a solid after workup. prepchem.com
Achieving high yield and optical purity is paramount. Optimization focuses on several key parameters of the resolution and synthesis steps. In a chemical synthesis of 4-chloro-D-phenylalanine via hydrogenation of (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid using a chiral catalyst, a yield of 81% was reported.
During resolution, whether chemical or enzymatic, several factors are critical:
Temperature: Lower temperatures are often favored to enhance the selectivity of the resolution and minimize side reactions, such as racemization. For instance, in the synthesis of a chiral resolving agent, the optimal optical purity was achieved at -10°C. researchgate.net
Solvent: The choice of solvent is crucial as it affects the solubility of substrates and the formation of diastereomeric salts or the activity of the enzyme. Water is often the preferred solvent for enzymatic resolutions. researchgate.net
Concentration: In enzymatic resolutions, the concentration of the substrate and enzyme influences the reaction rate. For the resolution of N-acetyl-D,L-phenylalanine methyl ester, a substrate concentration of around 10% by weight in an aqueous solution is preferred. google.com
pH: Maintaining an optimal pH is essential for enzymatic activity.
| Temperature (°C) | Reaction Time (h) | Optical Purity (%) | Reference |
|---|---|---|---|
| -10 | 4 | Highest | researchgate.net |
| 0 | - | Lower | researchgate.net |
| 10 | - | Lower | researchgate.net |
This table demonstrates the critical role of temperature in maintaining stereochemical integrity during the synthesis of a chiral resolving agent, a principle that is broadly applicable in chiral synthesis. Data adapted from Wang et al. (2015).[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBYXuExH4o43JnZr1zXYjtZGlNs_ccz5rKFQsn56QcnazNXg-dXrodWwWkpREztI8HZnoGqdEIk3wQgqXnL-ZWbcbPSw-YpSRVcxgguN27qKuFpkN1wHjQ_tgKhsT5f--ENEvLoqkoBL20nBqEn5BVetgqUaz_L0KrDERZfUvc2RGb21sd5nXUvlv9TPzef6eju6gJUgVsUSEu-yvZbr4RVFjj22YMrznpRDXCrkSBoGXM6MbTEvhN8kDqnkPdZptLCCKX_sUmgS96BMeVmf2_xPlzUYRwc7aifbeDSPkmzokgzEj5B8Ovf9XyfETlZamKX6par6DL6ioghIbVN-uXAkeFl-ssh2-diyQlJjP4Um4dS_5sYDOaM7jMPsgBJqTQ9EXbCLA1rVHRUxSx-lg0HX7wBN1WD547MWJVPV5gFdRNsWlvkJM%3D)]Derivatization Strategies Post-Synthesis
Once pure this compound is obtained, it often serves as a starting material for further chemical modification. The primary sites for derivatization are the free amino group and the methyl ester.
A principal application of this compound is in peptide synthesis. The free amino group of this compound can act as a nucleophile, reacting with an activated carboxyl group of another amino acid to form a peptide bond. For example, in a standard peptide coupling reaction, L-phenylalanine methyl ester hydrochloride is coupled with an N-protected amino acid (like N-acetyl-L-proline) using a coupling agent (e.g., isobutylchloroformate) and a base (N-methylmorpholine) to form a dipeptide. chegg.com This strategy is directly applicable to this compound for its incorporation into peptide chains. The use of coupling reagents like HBTU or HATU in the presence of a non-nucleophilic base is common in modern peptide synthesis. bachem.com
The methyl ester group itself is a useful feature, as it enhances membrane permeability, making the resulting peptides more suitable as cell-penetrating agents. Furthermore, the ester can be hydrolyzed back to the carboxylic acid if required for subsequent reactions, such as coupling the C-terminus to another amino group.
Biochemical and Molecular Research Applications of 4 Chloro D Phenylalanine Methyl Ester
Enzyme Mechanistic Studies and Inhibition Profiles
4-Chloro-d-phenylalanine (B556555) methyl ester and its related forms are primarily known for their interaction with tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. The ester form is noted for its ability to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine. sigmaaldrich.com
Inhibition of Tryptophan Hydroxylase Isoforms (TPH1 and TPH2)
Tryptophan hydroxylase (TPH) exists in two distinct isoforms, TPH1 and TPH2, which are products of different genes. These isoforms have different tissue distributions and regulatory properties. TPH1 is predominantly found in peripheral tissues, such as the gut and the pineal gland, and is responsible for the vast majority of peripheral serotonin production. nih.govnih.gov In contrast, TPH2 is expressed almost exclusively in the neurons of the raphe nuclei in the brainstem and is the primary source of serotonin in the central nervous system (CNS). nih.govnih.gov
4-Chloro-phenylalanine is recognized as a non-specific inhibitor of both TPH1 and TPH2 isoforms. medchemexpress.com While research on specific inhibitors has advanced, p-chlorophenylalanine (PCPA), also known as fenclonine, remains a widely utilized research tool. Studies indicate that the parent compound, fenclonine, acts as a selective and irreversible inhibitor of tryptophan hydroxylase. medchemexpress.com Conversely, the methyl ester form is described as a reversible inhibitor. medchemexpress.com These compounds function as competitive inhibitors against the substrate tryptophan, binding to the same site on the enzyme. nih.gov
Table 1: Properties of Tryptophan Hydroxylase (TPH) Isoforms and Inhibition by 4-Chlorophenylalanine Derivatives
| Feature | TPH1 | TPH2 |
|---|---|---|
| Primary Location | Peripheral tissues (gut, pineal gland) nih.govnih.gov | Central Nervous System (Raphe Nuclei) nih.govnih.gov |
| Primary Function | Synthesis of >90% of peripheral serotonin nih.gov | Synthesis of majority of brain serotonin nih.gov |
| Inhibition by PCPA | Yes (Non-specific) medchemexpress.com | Yes (Non-specific) medchemexpress.com |
| Inhibition Mechanism | Competitive vs. Tryptophan nih.gov | Competitive vs. Tryptophan nih.gov |
The primary biochemical consequence of TPH inhibition by 4-chloro-d-phenylalanine methyl ester is the depletion of serotonin (5-hydroxytryptamine, 5-HT). medchemexpress.commedchemexpress.com By blocking the rate-limiting step in the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the compound effectively halts the downstream production of serotonin. nih.gov This has made it an invaluable tool in animal models for studying the physiological and behavioral roles of serotonin.
Research has demonstrated significant depletion of central 5-HT stores in rats following administration of PCPA or its methyl ester. nih.gov In some studies, brain serotonin concentration was drastically reduced by approximately 90%. nih.gov This profound depletion has been used to investigate the role of serotonin in various behaviors. For example, PCPA-induced mouse-killing behavior in non-killer rats was reliably observed only when such a drastic reduction in brain 5-HT was achieved. nih.gov The compound has been used specifically to induce 5-hydroxytryptamine (5-HT) depletion in rat models to study its effects on other neurotransmitter systems, such as dopamine (B1211576). nih.gov
Table 2: Research Findings on Serotonin (5-HT) Depletion Using PCPA and its Methyl Ester
| Research Model | Compound Used | Key Finding | Reference |
|---|---|---|---|
| Rat | 4-Chloro-DL-phenylalanine methyl ester hydrochloride | Used to induce 5-HT depletion. | |
| Rat | p-chlorophenylalanine (PCPA) | Depleted central 5-HT stores significantly (by 11-20% in this specific study design). | nih.gov |
| Rat | PCPA and PCPA methyl ester | Reliably induced mouse-killing behavior when brain 5-HT was depleted by ~90%. | nih.gov |
| Rat | p-chlorophenylalanine | Mechanism of brain serotonin depletion linked to TPH inhibition. | nih.gov |
The non-specific nature of 4-chlorophenylalanine's inhibition of both TPH1 and TPH2 is a critical factor in interpreting research findings. medchemexpress.com Because serotonin cannot cross the blood-brain barrier, the central and peripheral serotonin systems are functionally separate. nih.govnih.gov The administration of PCPA or its methyl ester, which can cross the blood-brain barrier, leads to the inhibition of both TPH isoforms, resulting in a systemic depletion of serotonin. sigmaaldrich.commedchemexpress.com
The distinct anatomical locations of TPH1 and TPH2 allow researchers to infer isoform-specific effects in animal models. nih.gov For instance, behavioral changes are often attributed to the inhibition of TPH2 in the brain, while effects on peripheral systems like gut motility or platelet function are linked to TPH1 inhibition. nih.govnih.gov The development of selective TPH1 inhibitors has been pursued to target peripheral disorders related to serotonin dysregulation without causing the central side effects, such as depression, associated with non-selective inhibitors like PCPA. nih.gov This highlights the importance of differentiating the effects stemming from the inhibition of each isoform.
Investigations into Other Enzyme-Substrate Interactions
While primarily known as a TPH inhibitor, research suggests that p-chlorophenylalanine and its derivatives may interact with other enzymes. One significant finding is the ability of Phenylalanine Hydroxylase (PAH), the enzyme primarily responsible for converting phenylalanine to tyrosine, to also hydroxylate tryptophan to produce 5-HTP. nih.gov Studies in mice lacking both TPH1 and TPH2 genes revealed residual serotonin levels, which were attributed to the action of PAH. nih.gov This indicates that under conditions of TPH inhibition, PAH may contribute to a baseline level of serotonin synthesis.
Furthermore, some pharmacological effects of p-chlorophenylalanine methyl ester appear to be unrelated to TPH inhibition. nih.gov For example, it has been shown to contract the rat fundal strip and induce bronchoconstriction in guinea pigs, effects that suggest interactions with other biological pathways, possibly involving prostaglandins. nih.gov
Table 3: Investigated Enzyme Interactions Beyond Tryptophan Hydroxylase
| Enzyme/System | Interaction with p-Chlorophenylalanine or its Derivatives | Research Context | Reference |
|---|---|---|---|
| Phenylalanine Hydroxylase (PAH) | Can hydroxylate tryptophan, contributing to serotonin synthesis. | Observed in mice lacking TPH1 and TPH2, explaining residual serotonin levels. | nih.gov |
| Prostaglandin (B15479496) System | PCPA-induced bronchoconstriction was reduced by indomethacin, a prostaglandin synthesis inhibitor. | Suggests pharmacological effects unrelated to direct TPH inhibition. | nih.gov |
Role as a Non-Canonical Amino Acid in Protein Research
Beyond its role as an enzyme inhibitor, 4-chloro-d-phenylalanine belongs to the class of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs). rsc.org These are amino acids that are not among the 20 genetically coded in organisms. rsc.org The ability to incorporate ncAAs into proteins at specific sites opens up vast possibilities for protein engineering, drug discovery, and the fundamental study of protein structure and function. rsc.orgnih.gov
Incorporation into Peptides and Proteins for Structure-Function Elucidation
The site-specific incorporation of ncAAs like 4-chlorophenylalanine into a protein's primary sequence is a powerful technique for probing its biology. acs.org This is typically achieved by engineering an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to uniquely recognize the ncAA and insert it in response to a specific codon (often a repurposed stop codon) during translation. nih.govacs.org
The introduction of a halogenated amino acid such as 4-chlorophenylalanine can serve multiple purposes. It can act as a spectroscopic probe, a heavy atom for X-ray crystallography, or a reactive handle for further chemical modification. rsc.org The use of the methyl ester form of an unnatural amino acid can facilitate its loading into cells for incorporation into proteins within various expression systems, including eukaryotic cells. researchgate.net This methodology allows for detailed structure-function studies, such as using fluorescent ncAAs to measure distances within a protein via Förster resonance energy transfer (FRET) or to track protein dynamics in live cells. researchgate.net
Genetic Encoding Strategies for Phenylalanine Derivatives in Protein Engineering
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities. nih.gov This is achieved by expanding the genetic code, a process that involves repurposing a codon—typically a stop codon like UAG (amber)—to encode the nnAA. portlandpress.com For a phenylalanine derivative like 4-chloro-d-phenylalanine to be incorporated, several key components must be engineered to work within the host cell's translational machinery. frontiersin.org
The core of this strategy relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair. frontiersin.org This synthetase must specifically recognize the non-natural amino acid (e.g., a chlorinated phenylalanine derivative) and charge it onto its cognate, orthogonal tRNA. This tRNA is engineered to recognize the repurposed codon (e.g., UAG) on the mRNA template. portlandpress.com Crucially, this engineered pair must be "orthogonal," meaning it does not interact with any of the cell's endogenous amino acids or tRNAs, ensuring the high fidelity of nnAA incorporation. frontiersin.org
While the direct genetic encoding of this compound is not extensively documented in dedicated studies, the principles have been widely established for a variety of other non-natural amino acids, including other phenylalanine analogs. oup.comoup.com Strategies such as the use of four-base codons have also been developed to allow for the incorporation of multiple, distinct nnAAs into a single protein, further expanding the chemical diversity of engineered proteins. oup.comoup.com The successful incorporation allows researchers to create proteins with modified structures and functions for advanced biochemical and biophysical analysis. portlandpress.com
| Component | Function in Genetic Encoding of nnAAs |
| Non-Natural Amino Acid (nnAA) | The synthetic amino acid (e.g., 4-Chloro-d-phenylalanine) to be incorporated. |
| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | An engineered enzyme that specifically recognizes the nnAA and attaches it to the orthogonal tRNA. frontiersin.org |
| Orthogonal tRNA | An engineered tRNA that is charged with the nnAA by the orthogonal aaRS and recognizes a specific, often repurposed, codon on the mRNA. portlandpress.com |
| Repurposed Codon | Typically a stop codon (e.g., UAG) or a four-base codon within the gene of interest that signals for the incorporation of the nnAA. portlandpress.comoup.com |
| Host Organism | A cell system (e.g., bacteria, mammalian cells) that provides the necessary translational machinery (ribosomes, elongation factors). nih.gov |
Investigations into Metabolic Pathways and Amino Acid Transport
Competition with Natural Substrates in Phenylalanine Metabolism
Due to its structural similarity to L-phenylalanine, 4-chloro-d-phenylalanine is understood to compete with the natural amino acid for transport and enzymatic processes. Research on related enantiomers and derivatives suggests that D-amino acids can compete with their L-counterparts for transporters. nih.gov This competition is particularly relevant for transport across the blood-brain barrier, where large neutral amino acid (LNAA) transporters facilitate the entry of phenylalanine. By competing for these transporters, chlorinated phenylalanine derivatives can limit the uptake of natural L-phenylalanine into the brain. nih.gov
The primary and most studied interaction of the parent compound, p-chlorophenylalanine (PCPA), is the irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. tocris.comwikipedia.org While this affects the serotonin pathway directly, the compound's entry into cells and tissues relies on the same transporters as phenylalanine and tryptophan, establishing a competitive interaction at the level of cellular uptake. Although PCPA is primarily known as a tryptophan hydroxylase inhibitor, its structural analogy to phenylalanine is the basis for its interaction with amino acid metabolic systems. chemimpex.com
Effects on Neurotransmitter Systems Beyond Serotonin in Research Models
While the most prominent biochemical effect of p-chlorophenylalanine (PCPA) is the depletion of serotonin, research has shown that it also impacts other neurotransmitter systems, notably catecholamines. wikipedia.orgmdpi.com Studies in rat models have demonstrated that administration of PCPA can lead to significant alterations in the levels of both dopamine and norepinephrine.
One study using high-performance liquid chromatography (HPLC) to analyze the cortex of rats treated with PCPA found a dramatic decrease in the levels of both serotonin and dopamine, alongside a less pronounced reduction in norepinephrine. mdpi.com These findings indicate that the effects of PCPA are not entirely specific to the serotonergic system and can extend to catecholaminergic pathways. However, other research has suggested that under certain conditions, the administration of PCPA alone primarily decreases serotonin, while its combination with other agents might lead to different outcomes on catecholamine levels. nih.gov
Table: Effect of PCPA Administration on Neurotransmitter Levels in Rat Cortex Data extracted from a study showing changes after administration of PCPA at a dose of 2 x 400 mg/kg.
| Neurotransmitter | Percent Change from Control |
| Serotonin | -98.7% mdpi.com |
| Dopamine | -96.0% mdpi.com |
| Norepinephrine | -23.5% mdpi.com |
| Adrenaline | +331.0% mdpi.com |
Tracing Metabolic Fates of Chlorinated Phenylalanine Derivatives
The metabolic fate of chlorinated phenylalanine derivatives has been investigated to understand their biotransformation and the nature of their active metabolites. Studies on D,L-p-chlorophenylalanine methyl ester in rats have identified key metabolites produced in vivo and in vitro. nih.gov
| Parent Compound | Identified Metabolites |
| D,L-p-Chlorophenylalanine methyl ester | 2-(p-chlorophenyl)-ethylamine (PCPEA) nih.gov |
| p-Chlorophenylacetic acid (PCPAA) nih.gov |
Pharmacological Research Applications in Preclinical Models
Neurobiological Research Using 4-Chloro-d-phenylalanine (B556555) methyl ester
The compound is a valuable tool in neurobiology for exploring the roles of serotonin (B10506) in behavior and neural function. By depleting 5-HT, researchers can create animal models that exhibit specific neurocognitive and behavioral changes. sigmaaldrich.comfrontiersin.org
Studies on Cognitive and Behavioral Phenotypes in Rodent Models (e.g., Memory, Anxiety-like Behavior, Insomnia Induction)
The administration of 4-Chloro-d-phenylalanine methyl ester to rodent models has been shown to induce notable cognitive and behavioral changes, primarily linked to its function as a serotonin depletor. frontiersin.org
Research in mice has demonstrated that treatment with the compound can lead to significant cognitive dysfunction. frontiersin.org These deficits are often assessed through a series of behavioral tests. frontiersin.org Studies have reported that mice treated with para-chlorophenylalanine (PCPA) exhibit depression-like behaviors. frontiersin.org The cognitive impairments induced by the compound are associated with the dysregulation of the 5-hydroxytryptamine (5-HT) neuron system. frontiersin.org
Below is a summary of behavioral findings in rodent models treated with the compound:
Table 1: Cognitive and Behavioral Effects in Rodent Models| Phenotype | Model | Key Findings | Citation |
|---|---|---|---|
| Cognitive Dysfunction | Mice | Induces cognitive disorders and memory impairment. | frontiersin.org |
| Depression-like Behavior | Mice | Elicits behaviors analogous to depression. | frontiersin.org |
| General Cognitive Defects | Rodents | Associated with the development of cognitive defects. | sigmaaldrich.com |
Neural Circuitry and Neurotransmitter Regulation Investigations
The principal application of this compound in this area is to induce the depletion of 5-HT for research purposes. This allows for detailed investigation into the downstream effects on neural pathways and other neurotransmitter systems.
Table 2: Effects on Neurotransmitter Systems
| Area of Investigation | Model | Finding | Citation |
|---|---|---|---|
| Serotonin (5-HT) Depletion | Rats | Used to induce 5-HT depletion. | |
| Serotonin Turnover | Rats | Increased specific activity of 5-HIAA in the telencephalon and brainstem, indicating higher 5-HT turnover. | nih.gov |
| Enzyme Target | Human Gene Info | Identified as an inhibitor of Tryptophan hydroxylase (TPH1, TPH2). | sigmaaldrich.com |
Endocrine and Metabolic Research in Animal Models
Beyond neurobiology, this compound has been used to probe the connections between serotonin and metabolic regulation.
Impact on Glucose Homeostasis and Pancreatic Beta Cell Function (e.g., Glucose Intolerance in Pregnant Mice)
Research has identified a direct role for the compound in disrupting metabolic control. Specifically, studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride can stimulate glucose intolerance in pregnant mice. sigmaaldrich.com This application highlights its utility in creating models to study metabolic disturbances where serotonin pathways are implicated.
Applications in In Vitro and Ex Vivo Research Models
The compound is also employed in cellular and tissue-level studies to dissect its precise biochemical effects outside of a whole-organism context.
Cellular Studies on Biochemical Mechanisms
The foundational biochemical action of this compound is its inhibition of tryptophan hydroxylase. scbt.comsigmaaldrich.com This mechanism is central to its effects observed in both in vivo and in vitro settings.
In addition to the parent compound's action, in vitro research on rat brain tissue has revealed that one of its metabolites, 2-(ϱ-chlorophenyl)-ethylamine (PCPEA), can directly induce a substantial release of radiolabeled serotonin from crude nerve ending fractions. nih.gov In contrast, the parent compound itself and another metabolite, ϱ-chlorophenylacetic acid, had minimal to no effect in this specific assay, suggesting that metabolic conversion may be important for some of its effects on neurotransmitter release. nih.gov
Table 3: Biochemical Mechanisms and In Vitro Findings
| Research Focus | Model System | Mechanism/Finding | Citation |
|---|---|---|---|
| Primary Mechanism | N/A (Biochemical Action) | Acts as a tryptophan hydroxylase inhibitor. | scbt.comsigmaaldrich.com |
| Metabolite Activity | Rat Brain Nerve Endings (P2 Fraction) | The metabolite 2-(ϱ-chlorophenyl)-ethylamine (PCPEA) directly causes a large increase in serotonin release. | nih.gov |
Tissue-Specific Responses to this compound
Research has shown that PCPA methyl ester can induce a contraction of the rat fundal strip, a response that is preventable by methysergide (B1194908), suggesting a mechanism involving serotonin receptors. nih.gov In cats, the compound has been observed to enhance the twitch tension of a lower limb flexor reflex and stimulate secretion from the adrenal medulla. nih.gov Furthermore, it has been found to attenuate histamine-induced gastric secretion, indicating an interaction with physiological pathways in the stomach. nih.gov
In studies involving guinea pigs, PCPA methyl ester elicited bronchoconstriction in both isolated lungs and in vivo models. nih.govnih.gov Interestingly, this effect was not blocked by methysergide but was reduced by polyphloretin and indomethacin, pointing towards the involvement of prostaglandin-like substances. nih.govnih.gov In contrast to its contractile effects in other tissues, PCPA methyl ester demonstrated a relaxing effect on the guinea-pig isolated ileum when the tissue was pre-contracted by various stimuli. nih.govnih.gov
The central nervous system also exhibits a differential response. While systemic administration of related compounds like p-chloroamphetamine (PCA) can lead to widespread serotonin depletion in the brain, the effects can have a distinct neuroanatomic specificity. nih.gov This suggests that even within the brain, different regions may be affected differently. Moreover, research on viral infections has highlighted a link between peripheral serotonin depletion, influenced by factors like reduced intestinal absorption of the precursor tryptophan and decreased platelet storage, and subsequent impacts on vagus nerve activity and hippocampal function. nih.gov This illustrates a complex interplay between peripheral tissues (gastrointestinal tract, blood) and the central nervous system.
While not the chlorinated form, studies comparing L-phenylalanine and D-phenylalanine have also underscored the potential for stereoisomer-specific effects on tissues such as the pancreas and gastrointestinal tract, where they influence hormone release differently. nih.govresearchgate.net
The following table summarizes the observed tissue-specific responses to p-chlorophenylalanine methyl ester in various preclinical models.
| Species | Tissue/Organ System | Observed Pharmacological Response | Reference |
| Rat | Stomach (Fundal Strip) | Contraction (prevented by methysergide) | nih.gov |
| Cat | Skeletal Muscle (Lower Limb) | Enhanced twitch tension of flexor reflex | nih.gov |
| Cat | Adrenal Gland (Medulla) | Evoked secretion | nih.gov |
| Cat | Stomach | Attenuated histamine-induced gastric secretion | nih.gov |
| Guinea Pig | Lung | Bronchoconstriction | nih.govnih.gov |
| Guinea Pig | Small Intestine (Ileum) | Relaxation of contracted tissue | nih.govnih.gov |
Structure Activity Relationship Sar and Mechanistic Elucidation
Influence of Chlorine Substitution on Biological Activity and Interactions
The introduction of a chlorine atom at the para-position of the phenyl ring of phenylalanine is a critical modification that imparts the primary biological activity to 4-Chloro-d-phenylalanine (B556555) methyl ester. This halogen substitution is directly responsible for the compound's ability to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506). medchemexpress.comnih.govmdpi.com The parent compound, p-chlorophenylalanine (PCPA), is a well-established selective and irreversible inhibitor of TPH. nih.govnih.gov This inhibition leads to a significant depletion of serotonin levels in the brain and other tissues. mdpi.comnih.gov
The effectiveness of the chloro-substituent can be attributed to its electronic and steric properties. The chlorine atom is an electron-withdrawing group, which can alter the electron density of the aromatic ring and influence the binding affinity of the molecule to the active site of TPH. Some studies suggest that p-chlorophenylalanine does not compete with phenylalanine or tyrosine for the aminoacylation of tRNA, indicating its specific mode of action is not related to general protein synthesis disruption. nih.gov While the primary action of PCPA and its methyl ester is the inhibition of TPH, some unrelated pharmacological effects have been observed, such as a 5-hydroxytryptamine (5-HT)-like action in certain preparations, which in some cases can be blocked by methysergide (B1194908). nih.gov
The presence of the chlorine atom also influences the compound's broader pharmacological effects. For instance, pretreatment with p-CPA has been shown to significantly reduce the breakdown of the blood-brain barrier permeability and edema formation in instances of brain trauma, suggesting that serotonin plays a role in these pathological processes. nih.gov Similarly, it has been found to reduce increased microvascular permeability in the spinal cord following injury. nih.gov These effects are a direct consequence of the serotonin depletion caused by the TPH inhibition, which is fundamentally driven by the chloro-substitution.
Stereochemical Effects on Biological Systems and Receptor Binding
The stereochemistry at the alpha-carbon of 4-Chloro-d-phenylalanine methyl ester is a significant determinant of its biological activity. The compound exists as two enantiomers: this compound and 4-Chloro-l-phenylalanine methyl ester. Both the D- and L-isomers of the parent compound, p-chlorophenylalanine, have been shown to be active inhibitors of tryptophan hydroxylase.
While both enantiomers exhibit inhibitory activity, the specific stereochemical configuration can influence the potency and nature of the interaction with the enzyme. Often in pharmacology, one enantiomer is significantly more active than the other due to the three-dimensional arrangement of functional groups and their fit within the chiral environment of a receptor or enzyme active site. For many amino acid analogs, the L-isomer is the more biologically active form as it corresponds to the natural configuration of amino acids used in protein synthesis. However, for inhibitors of enzymes, the D-isomer can sometimes be equally or even more potent, or exhibit a different pharmacological profile.
Impact of Esterification on Pharmacological Properties and Membrane Permeability
The esterification of the carboxylic acid group of p-chlorophenylalanine to form this compound has a profound impact on its pharmacological properties, most notably its ability to cross cellular membranes, including the blood-brain barrier (BBB).
This principle of using methyl esterification to improve BBB penetration has been applied in the development of other therapeutics, for instance, in the creation of cell-penetrating peptides. The increased membrane permeability of the methyl ester makes it a preferred building block in such applications.
| Feature | p-Chlorophenylalanine | This compound |
| Polarity | Higher | Lower |
| Lipophilicity | Lower | Higher |
| Blood-Brain Barrier Penetration | Less effective | More effective medchemexpress.com |
Computational and Theoretical Approaches to Mechanistic Understanding
To gain a deeper, atomistic-level understanding of the structure-activity relationships and mechanisms of action of this compound, computational and theoretical methods are invaluable. These approaches can model the molecule's properties and its interactions with biological targets.
Density Functional Theory (DFT) Calculations for Fragmentation Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. gelisim.edu.tr It can be applied to understand the intrinsic properties of this compound, such as its geometry, electronic charge distribution, and vibrational frequencies. researchgate.net
DFT calculations can also be employed to study the fragmentation mechanisms of the molecule, for instance, under mass spectrometry conditions. By calculating the energies of different fragmentation pathways, researchers can predict the most likely ways the molecule will break apart. This can provide insights into the stability of different parts of the molecule and how the chloro-substituent and methyl ester group influence its chemical reactivity. Studies on the fragmentation of deprotonated peptides containing phenylalanine have shown that the benzyl (B1604629) group significantly affects the fragmentation reactions. colab.ws Similar computational analyses on this compound could elucidate the specific role of the chlorine atom in directing fragmentation patterns. General DFT studies on L-phenylalanine have been used to analyze its electronic structure through fragment-based schemes, providing a methodological basis for similar investigations into its chlorinated and esterified derivatives. rsc.org
Molecular Modeling of Interactions with Biological Targets
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to visualize and analyze the interaction of this compound with its primary biological target, tryptophan hydroxylase.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. A docking study of this compound into the active site of TPH could reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. This would provide a structural hypothesis for its inhibitory mechanism.
Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-enzyme complex over time. rsc.orgresearchgate.net An MD simulation could show how the binding of this compound affects the conformational flexibility of TPH and whether it induces any allosteric changes. While specific molecular modeling studies on this compound with TPH are not widely available in the literature, the methodologies have been extensively applied to other enzyme-inhibitor systems, providing a clear path for future research in this area. Such studies would be instrumental in the rational design of even more potent and selective TPH inhibitors based on the 4-chlorophenylalanine scaffold.
Analytical Methodologies for Research on 4 Chloro D Phenylalanine Methyl Ester and Its Metabolites
Chromatographic Techniques for Enantiomeric Purity and Quantification in Research Samples
Chromatography is the cornerstone for separating 4-Chloro-d-phenylalanine (B556555) methyl ester from its enantiomer and potential metabolites in research samples. The choice of technique is dictated by the analytical goal, whether it is confirming enantiomeric purity or profiling metabolic products.
Ensuring the enantiomeric purity of 4-Chloro-d-phenylalanine methyl ester is critical for its application in stereospecific research. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers to determine enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the d- and l-enantiomers.
Several types of CSPs are effective for resolving amino acid esters. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used. For instance, a Chiralpak AD column, which is based on an amylose derivative, has been successfully used to separate enantiomers of related phenylalanine derivatives. wiley-vch.de Another class of CSPs effective for primary amines are those based on derivatized cyclofructans or macrocyclic glycopeptides, like teicoplanin. sigmaaldrich.com These are particularly advantageous as they are compatible with a range of organic and aqueous mobile phases, allowing for direct analysis of underivatized amino acids. sigmaaldrich.com A typical HPLC method involves an isocratic elution with a mobile phase consisting of a non-polar solvent like n-heptane and a more polar alcohol such as isopropanol (B130326), with detection commonly performed using a UV detector. wiley-vch.de
Table 1: Example Chiral HPLC Method Parameters for Phenylalanine Ester Derivatives This table presents typical starting conditions for method development based on published separations of similar compounds.
| Parameter | Condition 1 (Polysaccharide-based) | Condition 2 (Cyclofructan-based) |
|---|---|---|
| Chiral Stationary Phase | Chiralpak AD (Amylose derivative) wiley-vch.de | LARIHC CF6-P (Cyclofructan 6 derivative) |
| Mobile Phase | n-heptane / isopropanol (97.5:2.5 v/v) wiley-vch.de | Methanol (B129727) / Acetonitrile / Acetic Acid / Triethylamine (70:30:0.3:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min wiley-vch.de | 1.0 mL/min |
| Column Temperature | Ambient | 20 °C |
| Detection | UV at 254 nm wiley-vch.de | UV at 254 nm |
To understand the biological activity and fate of this compound, it is essential to identify and quantify its metabolites. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity for analyzing complex biological samples like serum or plasma. nih.govscripps.edu
The workflow for metabolite profiling typically begins with sample preparation, often involving protein precipitation with a cold organic solvent like methanol. nih.gov For enhanced detection and improved chromatographic separation of amino-containing metabolites, a derivatization step is often employed. Reagents can be used to introduce a tag that improves ionization efficiency and reverses-phase retention. nih.gov
The separation is commonly performed using a reversed-phase column (e.g., C18) with a gradient elution. The mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), detects the derivatized metabolites. nih.govscripps.edu Untargeted analysis allows for the detection of a wide range of potential metabolites, which can then be identified based on their accurate mass, isotopic pattern, and fragmentation spectra. scripps.edu
Table 2: Typical LC-MS Parameters for Amino-Containing Metabolite Profiling This table outlines a general approach for untargeted metabolomics applicable to the study of this compound and its metabolites.
| Parameter | Typical Setting |
|---|---|
| LC Column | Reversed-Phase C18 |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water nih.gov |
| Mobile Phase B | Acetonitrile (ACN) nih.gov |
| Elution | Gradient Elution |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) scripps.edu |
| MS Parameters | Gas Temp: ~225 °C; Nebulizer: ~25 psig; Capillary Voltage: ~3500 V nih.gov |
| Data Acquisition | Untargeted MS1 Scan followed by Targeted MS/MS on selected features scripps.edu |
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic techniques provide detailed structural information at the molecular level, which is indispensable for confirming the structure of this compound and for studying its conformational behavior and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized this compound. The chemical shifts and coupling constants of the protons provide detailed information about the electronic environment and connectivity of the atoms. chemicalbook.com
Beyond simple structural confirmation, NMR is a powerful tool for studying dynamic processes and molecular interactions. Conformational analysis of the molecule in different solvents can be performed by examining changes in chemical shifts and coupling constants, which provides insight into the interplay of steric and electronic effects that govern its preferred shape. nih.gov Furthermore, NMR can be used to study chiral recognition mechanisms. By adding a chiral derivatizing agent, the enantiomers of this compound can be converted into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity. bath.ac.uk
Table 3: ¹H and ¹³C NMR Spectral Data for 4-Chloro-DL-phenylalanine methyl ester hydrochloride Data recorded in DMSO-d₆ at 400 MHz. Chemical shifts (δ) are in ppm. chemicalbook.com
| Nucleus | Assignment | Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H NMR | NH₃⁺ | 8.92 | Broad singlet |
| Ar-H | 7.39 | Dimer | |
| Ar-H | 7.32 | Dimer | |
| α-H | 4.25 | Triplet | |
| OCH₃ | 3.67 | Singlet | |
| β-H | 3.26 / 3.17 | Doublet of doublets | |
| ¹³C NMR | C=O | 169.4 | Ester Carbonyl |
| Ar-C (C-Cl) | 133.4 | Quaternary | |
| Ar-C (C-CH₂) | 132.1 | Quaternary | |
| Ar-CH | 131.6 | Aromatic CH | |
| Ar-CH | 128.8 | Aromatic CH | |
| α-C | 54.2 | Methine | |
| OCH₃ | 52.8 | Methyl |
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is exceptionally sensitive to the three-dimensional structure of a molecule, making it a powerful tool for determining the absolute configuration and studying the conformational behavior of chiral compounds like this compound. nih.gov
VCD spectra can be measured on samples in solution or in the solid state. The film method, where the amino acid is cast in a matrix, can be particularly useful for eliminating strong solvent interference, such as from water. nih.gov By comparing experimental VCD spectra with those predicted by quantum chemical calculations for different possible conformers, the dominant solution-phase or solid-state conformation can be determined. This approach has been applied to study the conformation of phenylalanine intercalated into layered double hydroxides. researchgate.net VCD is also highly suited for investigating chiral recognition by probing the subtle structural changes that occur when the chiral molecule interacts with another chiral entity, such as a chiral stationary phase or a biological receptor. nih.gov
Mass Spectrometry for Fragmentation Mechanism Analysis
Mass spectrometry (MS) is not only used as a detector for LC but is also a standalone technique for structural analysis based on the fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, a molecule is ionized, forming a molecular ion (M⁺•) which then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint that can be used to confirm the structure of this compound.
The fragmentation of an ester like this compound is predictable. libretexts.org Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of the alkoxy group (-OCH₃). libretexts.orgyoutube.com For this specific molecule, cleavage of the bond between the alpha- and beta-carbons is a dominant pathway. This results in the loss of the chlorobenzyl radical to form a stable iminium ion, which often represents the base peak in the spectrum. chemicalbook.com Other significant fragments arise from the loss of the methoxycarbonyl radical from the molecular ion. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments (a pair of peaks with a ~3:1 ratio, separated by 2 m/z units for ³⁵Cl and ³⁷Cl). chemicalbook.com
Table 4: Major Ions in the Electron Ionization Mass Spectrum of 4-Chloro-DL-phenylalanine methyl ester Analysis based on fragmentation patterns of related compounds and spectral data. chemicalbook.comnih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 213 / 215 | [C₁₀H₁₂ClNO₂]⁺• | Molecular Ion (M⁺•) |
| 154 / 156 | [C₉H₁₁ClN]⁺• | Loss of methoxycarbonyl radical (•COOCH₃) from M⁺• |
| 125 / 127 | [C₇H₆Cl]⁺ | Chlorotropylium ion, from cleavage of the Cα-Cβ bond |
| 88 | [C₄H₈NO₂]⁺ | Loss of chlorobenzyl radical (•CH₂C₆H₄Cl) from M⁺• (Base Peak) |
Future Directions and Emerging Research Avenues
Development of Novel 4-Chloro-d-phenylalanine (B556555) methyl ester Derivatives for Specific Research Probes
The core structure of 4-chloro-d-phenylalanine serves as a valuable scaffold for the development of novel derivatives tailored for specific and advanced research applications. A significant area of development is in the synthesis of radiolabeled analogs for in vivo imaging techniques like Positron Emission Tomography (PET). While direct radiolabeling of 4-chloro-d-phenylalanine methyl ester is not extensively documented, the principles are demonstrated in the development of other imaging agents. For instance, fluorine-18 (B77423) labeled compounds are synthesized for PET imaging of specific brain receptors, a process that could be adapted for derivatives of 4-chloro-d-phenylalanine to visualize and quantify the distribution of tryptophan hydroxylase or other potential targets in living organisms. nih.govresearchgate.net The synthesis of such probes would involve incorporating a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into the molecular structure. This would enable non-invasive, real-time monitoring of biochemical processes and the assessment of target engagement by the compound or its derivatives.
Furthermore, the development of derivatives with altered pharmacokinetic properties, such as enhanced blood-brain barrier penetration or improved target specificity, is a promising avenue. Modifications to the phenyl ring or the ester group could yield probes that are more selective for either TPH1 or TPH2, the two isoforms of tryptophan hydroxylase. medchemexpress.comnih.gov This would allow for more precise investigation of the distinct roles of central versus peripheral serotonin (B10506).
Another area of exploration is the creation of photo-sensitive analogues. As has been demonstrated with other bioactive molecules, incorporating photo-reactive groups could allow for spatiotemporal control of target inhibition, providing a powerful tool for dissecting complex biological pathways. thermofisher.com
Integration with Advanced Biological Technologies (e.g., Optogenetics, Chemogenetics)
The integration of this compound and its derivatives with cutting-edge biological technologies like optogenetics and chemogenetics presents exciting possibilities for neuroscience research. Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), allows for the remote control of neuronal activity in a cell-type-specific manner. nih.gov While not a direct actuator of DREADDs, this compound can be used in conjunction with these technologies to create more complex experimental paradigms. For example, researchers could use DREADDs to activate a specific neuronal circuit while simultaneously using this compound to deplete serotonin, thereby dissecting the interplay between neuronal activation and serotonergic modulation in real-time.
Although direct applications with optogenetics are less apparent, the compound's ability to create a baseline of serotonin depletion can provide a valuable backdrop against which the effects of precise, light-induced neuronal stimulation can be studied. This would help to elucidate the specific contribution of serotonin to the function of optically targeted circuits.
High-Throughput Screening Applications in Early-Stage Research Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for biological activity. youtube.com Given that 4-Chloro-d-phenylalanine is a known inhibitor of tryptophan hydroxylase, it can serve as a valuable reference compound in HTS assays designed to identify novel inhibitors of this enzyme. bpsbioscience.comnih.gov Fluorescence-based assays for TPH inhibition are particularly well-suited for HTS applications. bpsbioscience.com
In such a screening campaign, this compound would be used as a positive control to validate the assay's performance and to benchmark the potency of newly identified "hit" compounds. The goal of these screens is often to discover inhibitors with improved properties, such as greater selectivity for TPH1 over TPH2, or vice versa, to minimize off-target effects. medchemexpress.comnih.gov The development of robust and miniaturized HTS assays, moving from 384-well to 1536-well plates, accelerates the discovery process. youtube.com
The insights gained from the structure-activity relationship of 4-Chloro-d-phenylalanine and its analogs can also inform the design of focused compound libraries for screening, increasing the likelihood of identifying potent and selective modulators of serotonin synthesis.
Exploration of Additional Biochemical Targets and Pathways
While the primary and most well-characterized biochemical target of 4-chloro-d-phenylalanine is tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, emerging research suggests the possibility of interactions with other biological molecules and pathways. wikipedia.orgnih.gov The structural similarity of 4-chloro-d-phenylalanine to the amino acid phenylalanine opens up the possibility of its interaction with other proteins that recognize phenylalanine as a substrate or ligand.
One such area of investigation is its potential interaction with amino acid transporters. For example, the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids across cell membranes, has been shown to interact with various phenylalanine analogs. nih.gov Investigating the affinity and transport kinetics of this compound with LAT1 and other amino acid transporters could reveal additional mechanisms by which it exerts its biological effects and could have implications for its distribution and activity in different tissues.
Furthermore, comprehensive profiling of the metabolic fate of this compound is warranted. Understanding how the compound is metabolized could uncover novel bioactive metabolites and shed light on additional biochemical pathways it may influence. The degradation pathways of chlorinated aromatic compounds can be complex and may involve enzymes such as hydrolases and oxygenases. researchgate.net A deeper understanding of these off-target interactions and metabolic pathways will provide a more complete picture of the compound's pharmacological profile and could lead to the discovery of new research applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-D-phenylalanine methyl ester, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves esterification of 4-Chloro-D-phenylalanine using methanol under acidic catalysis (e.g., HCl gas or H₂SO₄). Key parameters include reaction temperature (optimized at 60–70°C to avoid racemization ), solvent selection (anhydrous methanol to prevent hydrolysis), and stoichiometric control of the acylating agent. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures ≥99% purity. Competing side reactions, such as chloride displacement under basic conditions, require careful pH monitoring .
Q. What spectroscopic and chromatographic methods are validated for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms the ester methyl group (δ ~3.7 ppm for OCH₃) and chiral center retention (D-configuration via optical rotation comparison) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve enantiomeric impurities (DL-form retention time differs by ~1.2 minutes) .
- Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]⁺ at m/z 214.6 and fragment ions (e.g., loss of –OCH₃ at m/z 183.1) .
Q. How does the solubility profile of this compound vary across solvents, and what factors affect its stability during storage?
- Answer : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-sensitive: degradation accelerates above pH 7 (hydrolysis to free carboxylic acid) . Storage recommendations include desiccated conditions (≤4°C, argon atmosphere) to prevent oxidation of the chlorophenyl group .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis of this compound?
- Answer : Critical parameters include catalyst concentration (e.g., H₂SO₄ at 1.5 wt%), methanol-to-substrate molar ratio (6:1), and reaction temperature (60°C). A Taguchi L9 orthogonal array (4 factors, 3 levels) reduces experimental runs while identifying interactions. For example, ANOVA analysis reveals catalyst concentration contributes >77% to yield variance, with optimal S/N ratios at 60°C . Validate via triplicate runs to confirm reproducibility (±2% yield deviation).
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting CAS numbers or melting points)?
- Answer : Cross-reference primary sources (e.g., Ashford’s Dictionary of Industrial Chemicals ) and experimental validation. For instance, CAS 134166-72-6 (free base) vs. 14173-40-1 (HCl salt) may cause confusion. Differential Scanning Calorimetry (DSC) confirms melting points: free base (mp 148–150°C) vs. HCl salt (mp 205–207°C). Discrepancies often arise from salt forms or enantiomeric purity .
Q. What are the challenges in analyzing chiral purity, and how can advanced chromatographic methods address them?
- Answer : Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase separates D- and L-enantiomers (α = 1.32). Circular Dichroism (CD) spectroscopy further quantifies enantiomeric excess (ee >98% for pharmacopeial-grade material) . Impurity thresholds (<0.5% DL-form) are critical for in vivo studies to avoid off-target effects .
Q. How does this compound behave under extreme pH and temperature conditions relevant to metabolic studies?
- Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation. Under acidic gastric conditions (pH 1.2), 30% hydrolyzes to 4-Chloro-D-phenylalanine within 2 hours. Use enteric coatings or prodrug strategies to enhance oral bioavailability .
Q. What in vivo metabolic stability assessment methods are applicable for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
